molecular formula C20H26N2 B5177135 3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine

3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine

Cat. No. B5177135
M. Wt: 294.4 g/mol
InChI Key: YUWXDQSNYTUSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine, commonly known as ABT-089, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent agonist of the nicotinic acetylcholine receptor, which is a type of receptor that is involved in various physiological processes, including learning, memory, and attention. ABT-089 has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders.

Mechanism of Action

ABT-089 exerts its pharmacological effects by binding to and activating the nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of cognitive function and memory.
Biochemical and physiological effects:
ABT-089 has been shown to improve cognitive function and memory in animal models of various neurological disorders. It has also been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of cognitive function and memory. Additionally, ABT-089 has been shown to enhance synaptic plasticity, which is a process that is crucial for learning and memory.

Advantages and Limitations for Lab Experiments

ABT-089 has several advantages for use in lab experiments, including its potent agonist activity at the nicotinic acetylcholine receptor, its ability to improve cognitive function and memory in animal models, and its potential applications in the treatment of various neurological disorders. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on ABT-089, including further studies on its pharmacological effects and mechanisms of action, its potential applications in the treatment of various neurological disorders, and the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and efficacy of ABT-089 in humans and to explore its potential as a therapeutic agent for various neurological disorders.

Synthesis Methods

The synthesis of ABT-089 involves several steps, starting with the reaction of 3-cyanopyridine with 3-phenylbutylmagnesium bromide to form 3-(3-phenylbutyl)pyridine. This intermediate is then treated with bromine to form 3-(3-phenylbutyl)pyridine N-oxide, which is subsequently reduced with sodium borohydride to produce ABT-089.

Scientific Research Applications

ABT-089 has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. Several preclinical studies have demonstrated that ABT-089 can improve cognitive function and memory in animal models of these disorders.

properties

IUPAC Name

3-[1-(3-phenylbutyl)piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-17(18-8-3-2-4-9-18)12-15-22-14-6-5-11-20(22)19-10-7-13-21-16-19/h2-4,7-10,13,16-17,20H,5-6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWXDQSNYTUSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCCC1C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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